1,10-Diazacyclooctadecane
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Overview
Description
1,10-Diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a macrocyclic compound with the molecular formula C12H26N2O4. It is a member of the crown ether family, characterized by its ability to form stable complexes with various metal ions. This compound is notable for its unique structure, which includes two nitrogen atoms and four oxygen atoms arranged in a cyclic configuration, making it highly versatile in chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Diazacyclooctadecane can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out under a nitrogen atmosphere to prevent oxidation. The resulting product, this compound-2,9-dione, is then reduced using lithium aluminum hydride in tetrahydrofuran to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous extraction and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,10-Diazacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.
Substitution: Reacts with electrophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts in aqueous or organic solvents.
Substitution: Requires electrophilic reagents such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Uses oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Complexes: Metal ion complexes with enhanced stability.
Substituted Derivatives: Various substituted crown ethers with modified properties.
Oxidized/Reduced Forms: Different oxidation states of the compound.
Scientific Research Applications
1,10-Diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as a drug carrier in drug delivery systems.
Medicine: Explored for its ability to form stable complexes with therapeutic agents, enhancing their efficacy and reducing toxicity.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,10-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the cyclic structure act as electron donors, coordinating with metal ions to form stable chelates. This complexation enhances the solubility, stability, and bioavailability of the metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties but different structural features.
1,7,10,16-Tetraoxa-4,13-diazacyclooctadecane: A related compound with additional oxygen atoms in the ring structure.
1,10-Diaza-4,7,13,16-tetraoxacyclooctadecane: A variant with both nitrogen and oxygen atoms in the ring.
Uniqueness: 1,10-Diazacyclooctadecane is unique due to its specific arrangement of nitrogen and oxygen atoms, which provides distinct complexation properties and makes it highly effective in forming stable metal ion complexes. This uniqueness is leveraged in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
296-30-0 |
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Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
1,10-diazacyclooctadecane |
InChI |
InChI=1S/C16H34N2/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17-13-9-5-1/h17-18H,1-16H2 |
InChI Key |
DQXNDQIWVQIEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNCCCCCCCCNCCC1 |
Origin of Product |
United States |
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